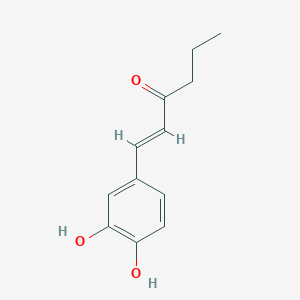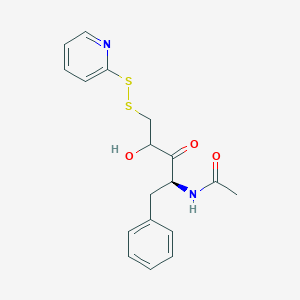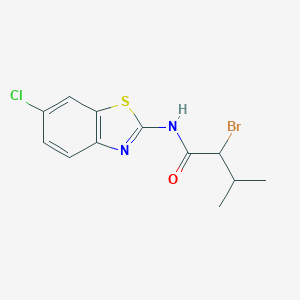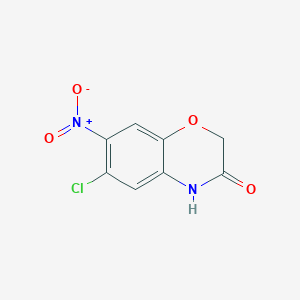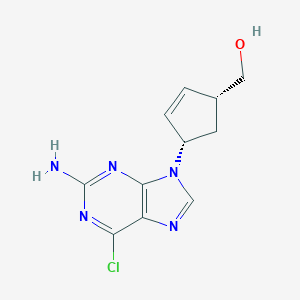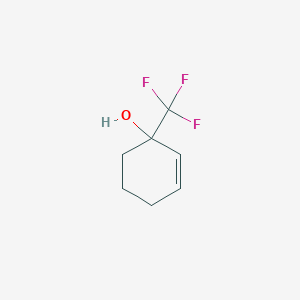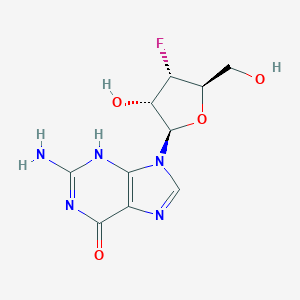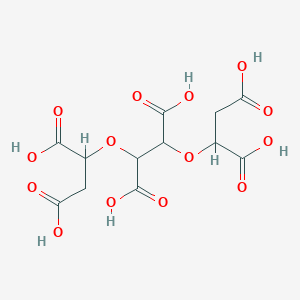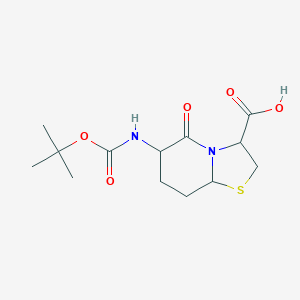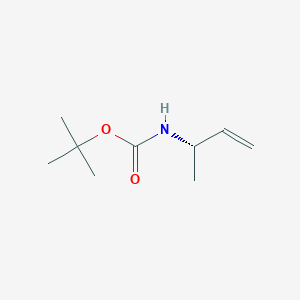
tert-Butyl (1S)-1-methylprop-2-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate, also known as tBoc, is a chemical compound used in various scientific research applications. It is a carbamate derivative that is commonly used as a protecting group for amino acids during peptide synthesis. This compound is widely used due to its stability, ease of removal, and compatibility with various chemical reactions.
Mécanisme D'action
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate acts as a protecting group for amino acids by forming a reversible covalent bond with the amine group of the amino acid. This bond prevents unwanted reactions during peptide synthesis. The protecting group can be removed using mild acidic conditions, such as trifluoroacetic acid, to regenerate the free amine group.
Biochemical and Physiological Effects:
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl (1S)-1-methylprop-2-enylcarbamate in lab experiments include its stability, ease of removal, and compatibility with various chemical reactions. However, the limitations of using tert-Butyl (1S)-1-methylprop-2-enylcarbamate include the need for additional steps to remove the protecting group, which can increase the complexity and duration of the synthesis process.
Orientations Futures
1. Development of new protecting groups with improved stability and ease of removal.
2. Investigation of the use of tert-Butyl (1S)-1-methylprop-2-enylcarbamate in the synthesis of complex peptides and proteins.
3. Optimization of the synthesis process to increase the yield of desired products.
4. Exploration of the use of tert-Butyl (1S)-1-methylprop-2-enylcarbamate in the synthesis of novel pharmaceuticals and agrochemicals.
Méthodes De Synthèse
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate can be synthesized using several methods. One of the most common methods is the reaction of tert-butyl chloroformate with (1S)-1-methylprop-2-enylamine. This reaction produces tert-Butyl (1S)-1-methylprop-2-enylcarbamate and hydrogen chloride gas as a byproduct. The purity of the synthesized product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate is commonly used in peptide synthesis as a protecting group for amino acids. It is used to prevent unwanted reactions during the synthesis process and to increase the yield of the desired peptide. Additionally, tert-Butyl (1S)-1-methylprop-2-enylcarbamate is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
Numéro CAS |
115378-33-1 |
|---|---|
Nom du produit |
tert-Butyl (1S)-1-methylprop-2-enylcarbamate |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
KIFRIUDSLUQLOC-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C=C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C=C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



